Ethyl 2-bromo-2-(pyridin-3-yl)acetate

Description

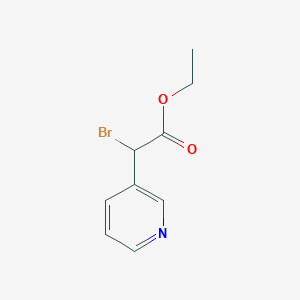

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 2-bromo-2-pyridin-3-ylacetate |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-4-3-5-11-6-7/h3-6,8H,2H2,1H3 |

InChI Key |

DWCRQBDXYFKAES-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CN=CC=C1)Br |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromo 2 Pyridin 3 Yl Acetate

Direct α-Bromination Approaches to Pyridylacetates

The most straightforward approach to Ethyl 2-bromo-2-(pyridin-3-yl)acetate involves the direct bromination of the corresponding precursor, Ethyl (pyridin-3-yl)acetate, at the α-carbon. This transformation is typically achieved through radical or electrophilic bromination methodologies.

Bromination of Ethyl (Pyridin-3-yl)acetate Precursors

The synthesis of the precursor, Ethyl (pyridin-3-yl)acetate, is a critical first step. It can be prepared through several established methods, including the Fischer esterification of (pyridin-3-yl)acetic acid or by the reaction of 3-(chloromethyl)pyridine (B1204626) with sodium or potassium cyanide followed by hydrolysis and esterification.

Once Ethyl (pyridin-3-yl)acetate is obtained, α-bromination can be accomplished using a variety of brominating agents. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) under reflux conditions. The mechanism proceeds via a free radical chain reaction where a bromine radical abstracts a hydrogen atom from the α-carbon, followed by reaction with NBS to yield the desired product and a succinimidyl radical, which continues the chain.

An alternative method involves the use of bromine (Br₂) in the presence of a catalyst, such as phosphorus tribromide (PBr₃), a reaction analogous to the Hell-Volhard-Zelinsky reaction for carboxylic acids.

| Brominating Agent | Initiator/Catalyst | Solvent | General Conditions |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride, Cyclohexane | Reflux, Inert atmosphere |

| Bromine (Br₂) | Phosphorus tribromide (PBr₃) | Dichloromethane, Chloroform | Room temperature to reflux |

Regioselective Considerations in α-Carbon Bromination

The α-position of Ethyl (pyridin-3-yl)acetate is activated by both the adjacent ester group and the pyridine (B92270) ring, making it the primary site for bromination. The ester group stabilizes the intermediate radical or enolate through resonance, favoring substitution at the α-carbon.

The position of the nitrogen atom in the pyridine ring influences the reactivity of the α-carbon. The pyridine ring is electron-withdrawing, which can affect the stability of the reaction intermediates. For the 3-pyridyl isomer, the nitrogen atom's electron-withdrawing inductive effect is less pronounced at the α-carbon compared to the 2- and 4-pyridyl isomers. This can influence the reaction rate and conditions required for efficient bromination. Careful control of reaction conditions is crucial to prevent side reactions, such as bromination on the pyridine ring itself, although the α-position's activation generally ensures high regioselectivity.

Alternative Routes to the α-Bromo-α-(pyridin-3-yl)acetate Framework

An alternative to the direct bromination of the ester is a two-step approach involving the synthesis of the corresponding carboxylic acid followed by esterification.

Esterification of 2-bromo-2-(pyridin-3-yl)acetic Acid

This route begins with the synthesis of 2-bromo-2-(pyridin-3-yl)acetic acid. This intermediate can be prepared via the Hell-Volhard-Zelinsky reaction on (pyridin-3-yl)acetic acid. wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.orglibretexts.org This classic method involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide. wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through the formation of an acyl bromide, which then enolizes and undergoes bromination at the α-position. libretexts.orglibretexts.org

Once 2-bromo-2-(pyridin-3-yl)acetic acid is synthesized and purified, it can be converted to its ethyl ester, this compound. Standard esterification methods, such as the Fischer esterification, can be employed. This typically involves refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Other methods, like reaction with thionyl chloride to form the acid chloride followed by treatment with ethanol, can also be utilized. The use of N-bromosuccinimide has also been reported as a catalyst for the esterification of various carboxylic acids under mild conditions. nih.gov

| Esterification Method | Reagents | Solvent | General Conditions |

| Fischer Esterification | Ethanol, Sulfuric acid (catalytic) | Ethanol | Reflux |

| Acid Chloride Formation | Thionyl chloride, then Ethanol | Dichloromethane | 0 °C to room temperature |

| NBS-catalyzed Esterification | N-Bromosuccinimide (catalytic), Ethanol | Neat or inert solvent | 70 °C |

Development of Scalable and Efficient Synthetic Protocols for Large-Scale Production

For the large-scale production of this compound, the development of scalable, safe, and cost-effective synthetic protocols is paramount. While traditional batch processing using reagents like NBS and AIBN in chlorinated solvents is effective at the lab scale, these methods present challenges for industrial production due to safety concerns and environmental regulations.

Recent advancements in process chemistry offer viable alternatives for scalable benzylic-type brominations. Continuous flow chemistry, for instance, provides a safer and more efficient way to handle hazardous reagents and control reaction parameters with high precision. organic-chemistry.org A continuous-flow protocol for light-induced benzylic brominations using NBS has been developed, which avoids the use of toxic solvents and radical initiators, offering a greener and more scalable approach. organic-chemistry.org

Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 2 Pyridin 3 Yl Acetate

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom alpha to both the ester group and the pyridine (B92270) ring is electrophilic due to the inductive effects of the bromine and carbonyl groups, making it susceptible to nucleophilic attack.

Intermolecular S_N2 Reactions with Diverse Nucleophiles

The α-bromo position in ethyl 2-bromo-2-(pyridin-3-yl)acetate is activated towards S_N2 reactions. The adjacent pyridin-3-yl group can influence the reaction rate through its electronic properties. The electron-withdrawing nature of the pyridine ring is expected to stabilize the transition state of the S_N2 reaction, thereby accelerating the substitution process. A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of substituted products.

Kinetic studies on analogous compounds such as ethyl bromoacetate (B1195939) have shown that these reactions typically follow second-order kinetics, consistent with an S_N2 mechanism. The reaction rates are sensitive to the nature of the nucleophile, the solvent, and the temperature. For instance, reactions with anionic nucleophiles like phenoxides and carboxylates proceed readily.

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiophenol | Ethyl 2-(phenylthio)-2-(pyridin-3-yl)acetate | Base (e.g., NaH), THF | sci-hub.se |

| Piperidine | Ethyl 2-(piperidin-1-yl)-2-(pyridin-3-yl)acetate | Heat, optional base | nih.gov |

| Sodium Azide | Ethyl 2-azido-2-(pyridin-3-yl)acetate | DMF or DMSO | General S_N2 knowledge |

| Malonate Esters | Diethyl 2-(1-ethoxy-1-oxo-2-(pyridin-3-yl)ethyl)malonate | Base (e.g., NaOEt), EtOH | General S_N2 knowledge |

This table presents plausible reactions based on the known reactivity of α-halo esters and halopyridines.

Intramolecular Cyclization Pathways Involving the Pyridine Nitrogen and Other Nucleophilic Centers

The nitrogen atom of the pyridine ring in this compound can act as an intramolecular nucleophile. Under suitable conditions, this can lead to the formation of a quaternized cyclized product. This process is an example of an intramolecular S_N2 reaction. The feasibility of such a cyclization depends on the conformational flexibility of the molecule, which would need to adopt a geometry that allows the pyridine nitrogen to attack the α-carbon from the backside, displacing the bromide ion.

The formation of a five-membered ring through this intramolecular N-alkylation would result in a pyridinium (B92312) salt. Such cyclizations are known to occur in related systems, particularly when the tether connecting the nucleophile and the electrophile is of an appropriate length to favor the formation of a stable ring system. arkat-usa.org For instance, the cyclization of N-(haloacetyl)pyridines can lead to the formation of indolizine-like structures or their precursors. mdpi.com

Furthermore, if the ester group is first hydrolyzed to a carboxylic acid, the resulting carboxylate anion can act as an intramolecular nucleophile, leading to the formation of a lactone.

Functional Group Transformations of the Pyridine Ring

The pyridine ring itself can be chemically modified to introduce further diversity into the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Derivatization

While the bromine atom is at the α-position of the ester, the pyridine ring can also be functionalized. If a halogen were present on the pyridine ring, for example in a derivative like ethyl 2-bromo-2-(5-bromopyridin-3-yl)acetate, the bromine on the pyridine ring would be amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that could be applied include the Suzuki, Heck, and Sonogashira reactions. For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group onto the pyridine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. The presence of the α-bromo ester moiety might require careful optimization of reaction conditions to avoid competing side reactions.

Studies on the palladium-catalyzed cross-coupling of 3-bromopyridine (B30812) derivatives have demonstrated the feasibility of such transformations. nih.govacs.orgacs.org For example, the coupling of 3-bromopyridines with various nucleophiles, including amines and alkynes, has been successfully achieved. nih.govresearchgate.net

| Coupling Partner | Catalyst System | Product Type | Reference |

| Arylboronic acid (Suzuki) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted pyridine | acs.org |

| Terminal alkyne (Sonogashira) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl-substituted pyridine | researchgate.net |

| Amine (Buchwald-Hartwig) | Pd₂(dba)₃ / BINAP / NaOtBu | Amino-substituted pyridine | nih.gov |

This table illustrates potential cross-coupling reactions on a hypothetical brominated pyridine ring of the title compound, based on established methodologies.

Other Electrophilic or Nucleophilic Modifications of the Pyridine Moiety

The pyridine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, direct nucleophilic substitution of hydrogen is difficult and often requires activation of the ring, for example, by N-oxidation.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) and typically occurs at the 3-position. ntnu.no Therefore, further electrophilic substitution on the pyridin-3-yl ring of this compound would likely be directed to the 5-position, although the presence of the α-bromoacetate substituent might influence the regioselectivity. Reactions such as nitration or halogenation would require harsh conditions.

A more recent approach for the functionalization of pyridines involves their conversion into more reactive intermediates, such as dihydropyridines or Zincke imines, which can then react with various electrophiles. bohrium.comnih.govnsf.gov

Chemical Modifications of the Ester Functional Group

The ethyl ester group is a key functional handle that can be readily transformed into other functionalities.

The most common transformation of the ester is its hydrolysis to the corresponding carboxylic acid, ethyl 2-bromo-2-(pyridin-3-yl)carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid can then be engaged in a variety of subsequent reactions, such as amide bond formation.

Transesterification is another important reaction of the ester group. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. biofueljournal.commedcraveonline.commedcraveonline.com This allows for the synthesis of a library of related esters with potentially different physical or biological properties. For example, reaction with methanol (B129727) would yield mthis compound.

Reduction of the ester group, for instance with a strong reducing agent like lithium aluminum hydride, would afford the corresponding amino alcohol, 2-bromo-2-(pyridin-3-yl)ethan-1-ol, after reductive workup of the intermediate.

| Reaction | Reagents | Product | Reference |

| Hydrolysis | aq. NaOH or HCl | 2-Bromo-2-(pyridin-3-yl)acetic acid | General ester chemistry |

| Transesterification | R'OH, H⁺ or R'O⁻ | R' 2-bromo-2-(pyridin-3-yl)acetate | biofueljournal.commedcraveonline.commedcraveonline.com |

| Amidation (from acid) | 1. Hydrolysis; 2. SOCl₂, then R₂NH | 2-Bromo-N,N-dialkyl-2-(pyridin-3-yl)acetamide | General ester chemistry |

| Reduction | LiAlH₄, then H₂O | 2-Bromo-2-(pyridin-3-yl)ethan-1-ol | General ester chemistry |

This table outlines common transformations of the ester group and the expected products.

Hydrolysis and Transesterification Reactions

Hydrolysis:

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.org In the case of this compound, hydrolysis would yield 2-bromo-2-(pyridin-3-yl)acetic acid and ethanol (B145695).

Under acidic conditions, the reaction is reversible and typically requires a large excess of water to drive the equilibrium towards the products. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol.

Basic hydrolysis, or saponification, is an irreversible process that goes to completion, yielding the carboxylate salt of the acid and ethanol. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by acids, bases, or various metal catalysts. bham.ac.ukresearchgate.netorganic-chemistry.org For this compound, transesterification with a different alcohol (R'OH) would result in the formation of a new ester, R'-O-CO-CH(Br)-pyridin-3-yl, and ethanol.

The reaction is typically an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the ethanol by-product is removed as it is formed. bham.ac.uk

A variety of catalysts have been employed for transesterification reactions of (hetero)aryl esters, including alkali metal species which are efficient for reactions with phenols. uwo.cacore.ac.ukrsc.org The general mechanism under basic conditions involves nucleophilic attack of the alkoxide on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. bham.ac.uk Under acidic conditions, the carbonyl is first protonated to enhance its electrophilicity before the alcohol attacks. bham.ac.uk

| Reactant Alcohol | Catalyst | Conditions | Product | Reference |

| Phenol | Alkali Metal | Not Specified | Aryl 2-bromo-2-(pyridin-3-yl)acetate | uwo.cacore.ac.ukrsc.org |

| Higher Alcohols | None (Supercritical) | 573K | Corresponding higher alkyl ester | researchgate.net |

| Various Alcohols | Zn-cluster | Refluxing in EtOAc | Corresponding acetate | organic-chemistry.org |

Amidation and Other Carboxylic Acid Derivative Formations

The reaction of this compound with amines can lead to the formation of corresponding amides, which are important functional groups in many biologically active molecules. This transformation involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

However, the presence of the α-bromo substituent introduces a competing reaction pathway: N-alkylation of the amine. This can sometimes be the major product, especially with primary amines. To favor amidation, it is sometimes preferable to first convert the ester to a more reactive acylating agent, such as an acyl halide.

A study on the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine (B139424) highlights the competition between amidation and other reaction pathways. rsc.org In this research, the formation of the amide was promoted by the use of I2 and TBHP in toluene. rsc.org While this study does not directly involve this compound, it provides insight into the conditions that can favor amidation over other reactions in similar systems.

| Amine | Reagents/Catalyst | Solvent | Product | Yield | Reference |

| 2-Aminopyridine | I2, TBHP | Toluene | N-(pyridin-2-yl)benzamide | Good | rsc.org |

| Functionalized Amines | Guanidine-based catalysts | Not Specified | Amidated polymer | Not Specified | libretexts.org |

Applications As a Versatile Synthetic Building Block in Heterocyclic Chemistry

Construction of Substituted Pyridine (B92270) Derivatives and Libraries

As a functionalized pyridine derivative, Ethyl 2-bromo-2-(pyridin-3-yl)acetate is an ideal starting material for creating libraries of substituted pyridines. The reactive α-bromo position allows for its attachment to other molecules, while the ester group provides a handle for further chemical modifications.

Alkylation and Diversification: The primary reaction pathway involves the substitution of the bromine atom by a nucleophile. This allows for the direct attachment of the pyridinylacetic ester group to various substrates. The resulting product can then be diversified. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

Combinatorial Chemistry: In the context of drug discovery and materials science, this reagent is suitable for combinatorial chemistry workflows. By reacting it with a range of nucleophiles (e.g., amines, thiols, alcohols), a large number of distinct pyridine derivatives can be synthesized in parallel, facilitating the rapid screening for desired biological or material properties.

Reaction Scheme: General Alkylation and Subsequent Amidation

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment and Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and the study of dynamic processes in molecules like ethyl 2-bromo-2-(pyridin-3-yl)acetate. Both ¹H and ¹³C NMR spectra would provide crucial information regarding the electronic environment of each nucleus, and advanced 2D NMR techniques would elucidate stereochemical and conformational details.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the pyridinyl moiety. The ethoxy group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a pattern typical for an ethyl ester. chemicalbook.comchemicalbook.com The chemical shifts of the pyridinyl protons would be influenced by the electronegativity of the nitrogen atom and the bromine substituent, leading to characteristic downfield shifts.

The stereochemical assignment at the chiral center (the carbon bearing the bromine atom) could be investigated using chiral resolving agents or by observing diastereotopic effects if a chiral auxiliary is introduced. Conformational studies, particularly concerning the rotation around the C-C bond connecting the pyridine (B92270) ring and the ester group, could be performed using variable temperature NMR experiments and Nuclear Overhauser Effect (NOE) spectroscopy.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridinyl-H2 | 8.6 - 8.8 | dd | ~2.0, 0.8 |

| Pyridinyl-H4 | 7.8 - 8.0 | dt | ~8.0, 2.0 |

| Pyridinyl-H5 | 7.3 - 7.5 | ddd | ~8.0, 4.8, 0.8 |

| Pyridinyl-H6 | 8.5 - 8.7 | dd | ~4.8, 1.5 |

| CH(Br) | 5.0 - 5.5 | s | - |

| OCH₂CH₃ | 4.2 - 4.4 | q | ~7.1 |

| OCH₂CH₃ | 1.2 - 1.4 | t | ~7.1 |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165 - 170 |

| Pyridinyl-C2 | 148 - 152 |

| Pyridinyl-C3 | 135 - 140 |

| Pyridinyl-C4 | 134 - 138 |

| Pyridinyl-C5 | 123 - 127 |

| Pyridinyl-C6 | 149 - 153 |

| CH(Br) | 40 - 45 |

| OCH₂CH₃ | 62 - 65 |

| OCH₂CH₃ | 13 - 15 |

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a crystal structure for the title compound is not publicly available, analysis of related structures, such as ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate, offers valuable insights into the expected molecular geometry and packing. iucr.orgresearchgate.netamanote.com

Elucidation of Molecular Conformation and Geometry

The crystal structure would reveal the precise conformation of the molecule. The pyridinyl ring is expected to be planar. nsf.gov The relative orientation of the ester group with respect to the pyridine ring is of particular interest. In related structures, the plane of the ester group is often twisted with respect to the aromatic ring system. researchgate.net For instance, in ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate, the dihedral angle between the fused-ring system and the ethoxycarbonylmethyl group is 77.48 (7)°. researchgate.net A similar non-planar conformation would be anticipated for this compound to minimize steric hindrance.

Interactive Data Table: Expected Bond Lengths and Angles (Based on Analogs)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-Br | 1.90 - 1.98 | C-C(Br)-C=O | 110 - 115 |

| C-C(pyridine) | 1.50 - 1.55 | N-C-C(Br) | 115 - 120 |

| C=O | 1.19 - 1.23 | O=C-O | 123 - 127 |

| C-O(ester) | 1.32 - 1.36 | C-O-C | 115 - 119 |

Detailed Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. nih.gov

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways for esters include the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available, which is not the case here. A prominent fragmentation would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). Another likely fragmentation is the cleavage of the bond between the chiral carbon and the pyridine ring.

Interactive Data Table: Expected Key Mass Spectrometric Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 259/261 | [M]⁺ | Molecular ion |

| 214/216 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 180 | [M - Br]⁺ | Loss of bromine radical |

| 106 | [C₅H₄N-CH=C=O]⁺ | Cleavage and rearrangement |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

The fragmentation pathways can be complex, sometimes involving rearrangements. nih.gov For example, fragmentation of related compounds has shown that intramolecular rearrangements can precede fragmentation, leading to unexpected fragment ions. nih.gov High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of each fragment, thereby confirming the proposed fragmentation mechanisms.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure Characterization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized geometry and predicting various chemical properties. For related pyridine (B92270) derivatives, DFT calculations have been successfully employed to correlate theoretical data with experimental results, often using the B3LYP functional with a 6-311+G(d,p) basis set. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For instance, a DFT study on a similar compound, ethyl 5-amino-2-bromoisonicotinate, calculated the HOMO and LUMO energies to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov These values provide a reference point for the expected electronic behavior of bromo-pyridine esters. A similar analysis for Ethyl 2-bromo-2-(pyridin-3-yl)acetate would quantify its electronic absorption properties and kinetic stability.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Bromo-Pyridine Ester

| Parameter | Energy (eV) |

| EHOMO | -6.2700 |

| ELUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

| Data derived from a study on ethyl 5-amino-2-bromoisonicotinate. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electron density:

Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

Green: Neutral regions.

In studies of related compounds like ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, MEP analysis has been used to identify the chemical reactive sites. researchgate.net For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. Conversely, the regions around the hydrogen atoms would exhibit a positive potential.

Global and local reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and softness (S), offer quantitative measures of a molecule's reactivity. Fukui functions, in particular, are used to identify the reactivity of specific atomic sites within the molecule. grafiati.com These functions help pinpoint which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. While specific calculations for this compound are not available, this type of analysis is standard for characterizing the regioselectivity of chemical reactions.

Advanced Conformational Analysis via Quantum Chemical Methods

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis using quantum chemical methods is employed to identify the most stable conformer (the lowest energy structure) by calculating the potential energy surface of the molecule as a function of its rotatable bonds. nih.govresearchgate.net For a molecule like this compound, this would involve rotating the bonds connecting the pyridinyl group and the ethyl ester group to the chiral carbon. Such studies, as performed on analogous compounds like 2-bromo-3-nitroacetophenone, determine the relative stabilities of different conformations and their population distribution at a given temperature. researchgate.net

Elucidation of Reaction Mechanisms Through Transition State Calculations

Quantum chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, and, most importantly, the transition states, chemists can understand the mechanism of a reaction and predict its feasibility and rate. The bromine atom in this compound is a good leaving group, making the compound a potential substrate for nucleophilic substitution reactions. Transition state calculations could be used to model the backside attack mechanism typical of Sₙ2 reactions, providing insights into the energy barriers and the structure of the activated complex. youtube.com

Cheminformatics Approaches for Structure-Reactivity Relationships and Rational Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. By developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, it is possible to predict the properties and activities of new molecules based on their structural features. If a dataset of similar pyridinyl acetates with known reactivity data were available, cheminformatics tools could be used to build a predictive model. This model could then estimate the reactivity of this compound, aiding in the rational design of new compounds with desired properties.

Future Research Trajectories and Innovations

Development of Enantioselective and Diastereoselective Synthetic Routes for the Compound

The α-carbon of Ethyl 2-bromo-2-(pyridin-3-yl)acetate is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant area of future research. Such stereoselective syntheses are crucial for applications where specific three-dimensional arrangements are necessary.

Current research into the enantioselective synthesis of related α-bromo esters provides a roadmap for this compound. One promising, though not yet directly applied, strategy involves the use of chiral auxiliaries. For instance, methodologies have been developed for the diastereoselective bromination of acetals derived from ketones and chiral diols like (2R,3R)-tartaric acid. rsc.org Applying this concept, ethyl 2-(pyridin-3-yl)acetate could potentially be converted into a chiral acetal, which would then undergo diastereoselective bromination, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched α-bromo ester.

Another key trajectory is the development of catalytic asymmetric synthesis. This would involve designing chiral catalysts, such as phase-transfer catalysts or transition metal complexes, that can directly facilitate the enantioselective bromination of the parent ester, ethyl 2-(pyridin-3-yl)acetate. This approach is highly desirable as it uses only a small amount of a chiral substance to generate large quantities of the desired enantiomerically pure product.

Table 1: Potential Strategies for Stereoselective Synthesis

| Approach | Description | Potential Advantages |

|---|---|---|

| Chiral Auxiliaries | Temporarily attaching a chiral molecule to guide the stereochemical outcome of the bromination reaction. | Well-established principles; can lead to high diastereoselectivity. |

| Catalytic Asymmetric Synthesis | Using a chiral catalyst to control the enantioselectivity of the bromination step. | High atom economy; more efficient for large-scale production. |

| Kinetic Resolution | Selectively reacting one enantiomer from a racemic mixture, leaving the other unreacted. | Useful for separating existing racemic mixtures. |

Exploration of Novel Catalytic Transformations for the α-Bromo Pyridylacetate Moiety

The α-bromo pyridylacetate moiety is a versatile functional group, and future research will undoubtedly focus on discovering new catalytic transformations to exploit its reactivity. The carbon-bromine bond is a key site for modification, allowing for the introduction of a wide array of substituents through cross-coupling and other catalytic reactions.

A significant area of exploration is the use of modern transition-metal catalysis. For example, cobalt-catalyzed cross-coupling reactions have been successfully applied to α-bromo lactams, lactones, and esters, enabling the formation of new carbon-carbon bonds with diarylzinc reagents. nih.gov Applying such a protocol to this compound could provide a direct and efficient route to α-aryl pyridylacetate derivatives, which are valuable scaffolds in medicinal and materials chemistry.

Furthermore, innovations in the catalytic synthesis of α-bromo aryl acetic acids themselves point to future directions. Recently developed methods utilizing catalytic late-stage bromination via enediolate intermediates could be adapted for more efficient and selective synthesis of the parent compound and its analogues. researchgate.netbohrium.com The exploration of photoredox catalysis and other radical-based transformations also represents a promising frontier for functionalizing the α-position of the pyridylacetate moiety.

Strategic Design of Derivatives for Emerging Applications in Materials and Chemical Biology

Excluding direct biological activities, the strategic design of derivatives of this compound opens avenues in materials science and chemical biology. The compound's structure, featuring a reactive bromo group and a pyridyl nitrogen atom capable of coordination, makes it an excellent starting point for complex molecular architectures.

Materials Science Applications: The pyridyl group can act as a ligand to coordinate with metal ions, making derivatives of this compound candidates for building blocks in coordination polymers and metal-organic frameworks (MOFs). The α-bromo group serves as a reactive handle for post-synthetic modification, allowing for the tuning of the material's properties, such as porosity, stability, or catalytic activity. The synthesis of more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, from bromo-pyridine precursors has been shown to result in molecules that form organized structures through hydrogen bonding, a key principle in crystal engineering. iucr.org

Chemical Biology Applications: In chemical biology, the α-bromoacetate functional group is a well-known alkylating agent. This reactivity can be harnessed to design chemical probes and tools for studying biological systems. For instance, derivatives could be designed as covalent ligands that specifically target and label proteins. The pyridylacetate core can be elaborated by converting the ester to a hydrazide, which can then be used to synthesize a variety of heterocyclic derivatives like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com This modular synthesis allows for the creation of libraries of diverse compounds that can be screened for their utility as molecular probes or components of larger bioconjugates.

Integration of Advanced Machine Learning and AI in Synthetic Route Design and Reactivity Prediction

The complexity of synthesizing and functionalizing molecules like this compound can be significantly streamlined through the use of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by predicting reaction outcomes and designing optimal synthetic pathways. jetir.org

Furthermore, ML models can predict the success of specific reactions, optimizing variables like catalysts, solvents, and temperature. chemrxiv.org This "Greenness-by-Design" approach can minimize experimental trial-and-error, reduce waste, and accelerate the discovery of new derivatives for the applications described above. chemrxiv.org By predicting the reactivity of the α-bromo pyridylacetate moiety under various conditions, researchers can more effectively plan the synthesis of novel materials and chemical biology tools.

Table 2: Impact of AI and Machine Learning in Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Retrosynthesis Planning | AI algorithms propose synthetic pathways for target molecules. researchgate.net | Accelerates the design of efficient syntheses for novel derivatives. |

| Reaction Outcome Prediction | ML models predict the yield and success of a reaction given specific substrates and conditions. chemrxiv.org | Reduces the need for extensive experimental optimization; promotes greener chemistry. |

| Reactivity Mapping | AI can predict how different parts of a molecule will react, guiding the exploration of new transformations. | Facilitates the discovery of novel catalytic transformations for the α-bromo moiety. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-bromo-2-(pyridin-3-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, boronic acid cross-coupling (as seen in Reference Example 70, EP 4 374 877 A2) involves reacting 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under Suzuki-Miyaura conditions. Optimization includes tuning catalysts (e.g., Pd-based), temperature (room temperature to reflux), and solvent systems (e.g., THF/water mixtures). Post-reaction purification via silica gel column chromatography (0–30% ethyl acetate/hexane gradients) is critical .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use LCMS (e.g., m/z 254 [M+H]+) and HPLC retention time analysis (e.g., 0.93 minutes under SQD-AA05 conditions) for rapid purity assessment. Confirm structure via H/C NMR, focusing on pyridinyl proton signals (δ 8.5–9.0 ppm) and bromoacetate carbonyl resonance (δ 165–170 ppm). Cross-validate with X-ray crystallography using SHELXL for unambiguous confirmation .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodology : Liquid-liquid extraction with ethyl acetate/water followed by brine washing removes polar impurities. Column chromatography on silica gel with ethyl acetate/hexane gradients (e.g., 0–30%) resolves stereoisomers or brominated byproducts. For scale-up, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Q. How can spectroscopic techniques distinguish this compound from its analogs?

- Methodology : Compare H NMR shifts for the pyridin-3-yl group (distinctive meta-substitution pattern) and bromoacetate moiety. IR spectroscopy identifies the ester carbonyl stretch (~1740 cm) and C-Br vibration (~550 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula (CHBrNO) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoacetate group in cross-coupling or substitution reactions?

- Methodology : The bromine atom acts as a leaving group in SN2 reactions or radical pathways. Computational studies (DFT) can model transition states for substitution vs. elimination pathways. Experimental kinetic studies under varying bases (e.g., KPO) and solvents (polar aprotic vs. protic) reveal dominant mechanisms .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Accelerated stability testing (40°C/75% RH) over 6–12 months identifies hydrolysis of the ester group to 2-bromo-2-(pyridin-3-yl)acetic acid. LCMS monitors degradation (m/z 210 [M+H]+ for the acid). Store at -20°C in anhydrous solvents (e.g., THF) with molecular sieves to prolong stability .

Q. Can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

- Methodology : Molecular docking (AutoDock/Vina) evaluates binding affinity to pyridine-recognizing enzymes (e.g., kinases). DFT calculations (Gaussian) model electronic properties (HOMO/LUMO) to predict reactivity in photoredox or transition-metal catalysis .

Q. How can contradictory data on reaction yields or purity be resolved?

- Methodology : Reproduce reactions with rigorous control of moisture/oxygen (Schlenk techniques). Compare analytical results across independent labs using standardized LCMS/HPLC protocols (e.g., SQD-FA50 conditions). Validate crystallographic data via the CIF-checking tool in SHELXL .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) during bromoacetate formation. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.